1,2-dimethyl-1H-imidazol-1-ium;chloride

Description

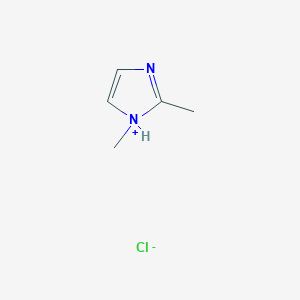

1,2-Dimethyl-1H-imidazol-1-ium chloride is a quaternary imidazolium salt characterized by a five-membered aromatic imidazole ring substituted with two methyl groups at the 1- and 2-positions, with a chloride counterion. Its structure (C₅H₉N₂⁺·Cl⁻) confers ionic properties, making it relevant in ionic liquid chemistry and as a precursor for synthesizing more complex imidazolium-based compounds.

Properties

IUPAC Name |

1,2-dimethyl-1H-imidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c1-5-6-3-4-7(5)2;/h3-4H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVSXYQVNSKDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C[NH+]1C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

A widely documented method involves the alkylation of 1,2-dimethylimidazole with trityl chloride (triphenylmethyl chloride). In this approach, equimolar amounts of 1,2-dimethylimidazole (2.662 mmol) and trityl chloride (2.668 mmol) are dissolved in toluene and stirred at room temperature for 48 hours. The reaction proceeds via nucleophilic substitution, where the imidazole’s tertiary nitrogen attacks the electrophilic trityl carbon, forming a trityl-protected imidazolium intermediate. Subsequent hydrolysis under vacuum yields the target compound, 1,2-dimethyl-1H-imidazol-1-ium chloride, as a crystalline solid.

Crystallization and Purification

The crude product is washed with tetrahydrofuran (THF) to remove unreacted starting materials. Crystallization is achieved via vapor diffusion using acetonitrile as the solvent and THF as the antisolvent, yielding colorless crystals within one week. X-ray diffraction analysis confirms the orthorhombic crystal structure (space group P2₁2₁2₁), with hydrogen bonding between the chloride anion and the imidazolium ring’s acidic proton (2.122 Å).

Table 1: Key Parameters for Trityl Chloride-Based Synthesis

| Parameter | Value |

|---|---|

| Reactants | 1,2-Dimethylimidazole, Trityl chloride |

| Solvent | Toluene |

| Reaction Time | 48 hours |

| Temperature | Room temperature (25°C) |

| Yield | Not explicitly reported |

| Purity (Post-Crystallization) | >99% (by NMR) |

One-Step Methylation of 2-Methylimidazole with Dimethyl Carbonate

Patent Methodology and Optimization

A scalable industrial method, patented in 2016, employs 2-methylimidazole as the starting material and dimethyl carbonate (DMC) as the methylating agent. This one-step reaction avoids hazardous reagents like methyl halides and minimizes waste generation. Key steps include:

-

Dissolving 2-methylimidazole in a high-boiling solvent (e.g., chlorobenzene, DMF, or glycol monoethyl ether).

-

Heating the mixture to 120–180°C while gradually adding DMC over 6–20 hours.

-

Maintaining the reaction at 130–200°C for 1–5 hours to ensure complete methylation.

The molar ratio of 2-methylimidazole to DMC is critical, with optimal performance observed at 1:2–3. Excess DMC drives the reaction to completion while avoiding side products.

Post-Reaction Processing

After the reaction, the solvent is removed via reduced-pressure distillation (4.0–8.0 kPa, 50–100°C). The product is purified by fractional distillation under vacuum, collecting the fraction at 100–110°C. Gas chromatography (GC) analysis confirms yields of 72–85% and purities exceeding 99%.

Table 2: Performance of DMC-Based Synthesis Across Solvents

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorobenzene | 125–130 | 6–7 | 77 | 99.1 |

| DMF | 135–140 | 5–6 | 85 | 99.5 |

| Glycol monoethyl ether | 120–125 | 7–8 | 72 | 99.0 |

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

The trityl chloride route offers high crystallinity but suffers from drawbacks:

-

Cost : Trityl chloride is expensive compared to DMC.

-

Byproducts : Hydrolysis generates triphenylmethanol, requiring additional purification.

-

Scalability : Crystallization via vapor diffusion is impractical for industrial-scale production.

In contrast, the DMC method excels in:

-

Atom Economy : DMC serves as both solvent and methylating agent.

-

Sustainability : No potassium salt waste (common in traditional methylations with K₂CO₃).

-

Operational Simplicity : One-step synthesis with minimal post-processing.

Structural and Purity Considerations

Both methods produce high-purity products, but the DMC route achieves better yields (72–85% vs. unreported yields in the trityl method). The absence of π–π interactions in the trityl-derived crystals may influence solubility, whereas DMC-synthesized material is optimized for catalytic applications requiring high ionic mobility.

Advanced Applications and Derivatives

While beyond the scope of preparation methods, it is noteworthy that 1,2-dimethyl-1H-imidazol-1-ium chloride serves as a precursor for N-heterocyclic carbene (NHC) complexes. For example, reactions with silver oxide (Ag₂O) yield silver-NHC intermediates, which facilitate transmetalation to ruthenium or other transition metals. These complexes are pivotal in catalysis, though their synthesis requires stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-1H-imidazol-1-ium;chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Acid-Base Reactions: It can react with acids and bases to form salts and other derivatives

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Catalysis

1,2-Dimethyl-1H-imidazol-1-ium chloride serves as a catalyst in various organic synthesis reactions. Its ability to stabilize transition states and facilitate the formation of new bonds makes it valuable in:

- Cyclization Reactions : It promotes the formation of cyclic compounds.

- Coupling Reactions : Used in cross-coupling reactions to synthesize complex organic molecules.

Biological Studies

Research indicates potential biological activities for this compound:

- Antimicrobial Properties : Studies have shown that imidazolium salts exhibit antibacterial effects against various pathogens.

- Anticancer Activity : Preliminary research suggests that derivatives of imidazolium salts may inhibit cancer cell proliferation.

Materials Science

One of the most significant applications of 1,2-dimethyl-1H-imidazol-1-ium chloride is in the field of perovskite solar cells:

- Enhancing Solar Cell Performance : The compound interacts with inorganic perovskites (e.g., CsPbI2Br) to suppress non-radiative recombination losses, thereby improving the efficiency and stability of solar cells. This application has been documented to enhance hydrophobicity and overall performance metrics significantly.

Case Studies

Mechanism of Action

The mechanism of action of 1,2-dimethyl-1H-imidazol-1-ium;chloride involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also interact with biological molecules, such as proteins and nucleic acids, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. Substituted Imidazoles with Nitro or Aryl Groups Compounds like 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () share the 1,2-dimethylimidazolium core but feature additional substituents (e.g., nitro, chloromethylphenyl). These groups enhance steric bulk and electronic effects, leading to higher melting points (e.g., 120°C for the nitro derivative) compared to the simpler 1,2-dimethyl analogue . Such substitutions also expand applications in medicinal chemistry, as seen in AMPA receptor antagonists like 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone (Ki = 0.057 µM for AMPA binding) .

B. Tetrasubstituted Imidazoles Ethyl or methyl carboxylate derivatives (e.g., Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate, ) exhibit complex substitution patterns, including aryl and ester groups. These modifications increase molecular weight (e.g., 424.5 g/mol for 3h) and melting points (127–128°C) due to enhanced intermolecular interactions.

C. Hydroxyethyl-Substituted Imidazolium Salts 1-(2-Hydroxyethyl)-3-methylimidazolium chloride () shares the imidazolium chloride backbone but includes a polar hydroxyethyl group. This substitution increases polarity (PSA = 26.71) and hydrophilicity compared to the non-polar methyl groups in 1,2-dimethyl-1H-imidazol-1-ium chloride. Such differences influence applications, with hydroxyethyl derivatives being used in ionic liquids for green chemistry, while the dimethyl variant may serve as a simpler model compound .

D. Long-Chain Imidazolium Salts Compounds like 1-methyl-3-[(tetradecanoyloxy)methyl]-1H-imidazol-1-ium chloride () feature extended alkyl chains, increasing hydrophobicity (LogP = 0.3326 for hydroxyethyl vs. estimated higher LogP for long-chain derivatives). These are used in surfactants or phase-transfer catalysts, whereas 1,2-dimethyl-1H-imidazol-1-ium chloride’s compact structure limits such applications .

Key Differences and Implications

- Steric and Electronic Effects : The absence of bulky aryl or nitro groups in 1,2-dimethyl-1H-imidazol-1-ium chloride reduces steric hindrance, facilitating its use in reactions requiring accessibility to the imidazolium core.

- Solubility : Compared to hydroxyethyl or long-chain analogues, the dimethyl variant is less hydrophilic, limiting its utility in aqueous systems but enhancing compatibility with organic solvents.

- Biological Activity: Unlike AMPA-targeting imidazolylquinoxalinones (), the dimethyl chloride salt lacks fused aromatic systems critical for receptor binding, rendering it biologically inert in such contexts .

Biological Activity

1,2-Dimethyl-1H-imidazol-1-ium;chloride, a member of the imidazole family, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its five-membered heterocyclic structure, which includes two methyl groups attached to the imidazole ring. This structural configuration contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound can be summarized as follows:

Target Interactions:

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various bacterial strains. It interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

- Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways involved in cell growth and survival .

Biochemical Pathways:

- The interaction of this compound with cellular components can lead to the activation of stress response pathways and the inhibition of specific enzymes critical for tumor growth .

Research Findings

Recent studies have highlighted the biological efficacy of this compound. Below are key findings from various research articles:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Foroumadi et al., this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting its potential use in treating resistant infections .

Case Study 2: Anticancer Activity

A separate investigation into the anticancer properties of this compound showed that it could induce apoptosis in human breast cancer cells (MCF-7). The study reported that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : identifies methyl groups (δ 3.8–4.2 ppm for N-methyl; δ 2.5–3.0 ppm for C2-methyl). confirms quaternary nitrogen (δ 137–140 ppm).

- X-ray Diffraction (XRD) : Use SHELXL for refinement to resolve disorder in the imidazolium ring. Crystallize from ethanol/water (1:1) to obtain monoclinic crystals (space group ).

How does 1,2-dimethyl-1H-imidazol-1-ium chloride function as a ligand in transition-metal complexes?

Advanced Research Focus

The compound acts as an -heterocyclic carbene (NHC) precursor. Key steps:

Deprotonation : Treat with strong bases (e.g., NaH) to generate the carbene.

Coordination : Bind to metals (e.g., Pd, Pt) via σ-donation, forming stable complexes for catalysis.

Case Study : In Pd(II) complexes, the ligand enhances catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Characterize via IR (C–N stretch at 1450–1500 cm) and cyclic voltammetry (redox stability).

How to address contradictory crystallographic data arising from dynamic disorder in the imidazolium ring?

Advanced Research Focus

Dynamic disorder is common due to rotational flexibility of methyl groups. Mitigation strategies:

Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K).

SHELXL Refinement : Apply restraints (DELU, SIMU) to anisotropic displacement parameters.

Twinning Analysis : Use PLATON to detect twinning and apply HKLF5 corrections.

Validation : Check R-factor convergence (<5% discrepancy between and ).

What computational approaches are effective for modeling its solvation behavior and ionic interactions?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate ionic liquid behavior using OPLS-AA force fields. Analyze radial distribution functions (RDFs) for chloride-ion pairing.

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrostatic potential surfaces (EPS) and charge distribution.

Challenges : Accurately model cation-anion hydrogen bonding, which influences melting points and solubility.

What are the implications of methyl substitution on the electrochemical stability of imidazolium-based ionic liquids?

Advanced Research Focus

1,2-dimethyl substitution increases steric hindrance, reducing ion mobility but enhancing thermal stability.

- Cyclic Voltammetry : Measure electrochemical window (typically 4.0–4.5 V vs. Ag/AgCl).

- Thermogravimetric Analysis (TGA) : Decomposition onset >300°C.

Contradiction Note : Some studies report decreased conductivity due to bulky methyl groups; optimize by blending with smaller anions (e.g., BF).

How to design experiments to study its role in stabilizing reactive intermediates during catalysis?

Q. Advanced Research Focus

- In Situ Spectroscopy : Use FTIR or Raman to detect intermediates (e.g., Pd(0) nanoparticles).

- Kinetic Isotope Effect (KIE) : Compare / to identify rate-determining steps.

Case Study : In Heck reactions, the ligand stabilizes oxidative addition intermediates, reducing activation energy by 15–20 kJ/mol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.